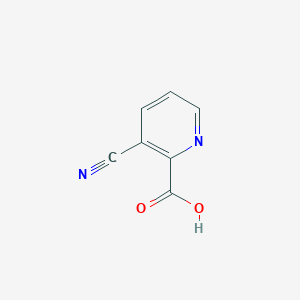

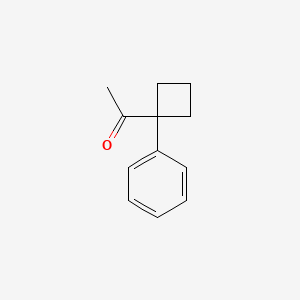

![molecular formula C8H8N4O B1338080 Pyrazolo[1,5-A]pyridine-2-carbohydrazide CAS No. 80537-15-1](/img/structure/B1338080.png)

Pyrazolo[1,5-A]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their biological relevance and potential therapeutic applications. These compounds are characterized by a fused pyrazole and pyridine ring system, which can be functionalized to yield a variety of analogs with diverse chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One approach involves cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen, which allows for the formation of uniquely substituted derivatives under catalyst-free conditions . Another method describes the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through a cascade process involving palladium-catalyzed direct alkenylation followed by silver-mediated cyclization, providing a direct route for the preparation of these compounds . Additionally, functionalized pyrazolo[1,5-a]pyridines have been synthesized via oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a substituted pyrazolo[1,5-a]pyridine unit was determined using single-crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings conducive to conjugation .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. For example, N-substituted acetohydrazides can react with 2-substituted cinnamonitriles to yield competitive cyclizations to pyrazolo[3,4-b]pyridinones and [1,2,4]triazolo[1,5-a]pyridinones . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used as reactive intermediates in the synthesis of new heterocyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure and substituents. For instance, the absorption spectra of these compounds can range from 264 nm to 303 nm, with larger conjugation systems exhibiting red-shifted absorption characteristics. They also exhibit blue fluorescence in dilute solutions with quantum yields of fluorescence between 0.32 and 0.83 in dichloromethane . The biological evaluation of these compounds has shown promising in vitro potency against Mycobacterium tuberculosis, with nanomolar MIC values against drug-susceptible and multidrug-resistant strains, and significant reduction of bacterial burden in infected mouse models .

Scientific Research Applications

1. Optical Applications

- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application : The study involved the synthesis of a family of PPs, which were then tested for their optical properties .

- Results : The PPs showed good solid-state emission intensities, making them suitable for designing solid-state emitters .

2. Bio-Applications

- Application Summary : A copper-catalyzed approach was developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .

- Methods of Application : The study involved a microwave-assisted copper-catalyzed approach, which was used to develop a concise route using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .

- Results : The synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids showed promising anticancer activity against MCF-7, MDA-MB231, and MDA-MB453 cell lines .

properties

IUPAC Name |

pyrazolo[1,5-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRAGXUDEWXEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512052 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridine-2-carbohydrazide | |

CAS RN |

80537-15-1 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

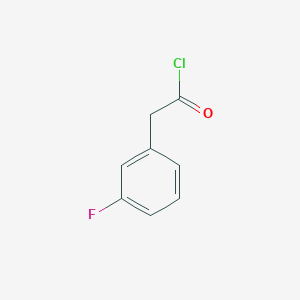

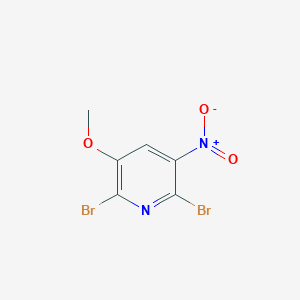

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

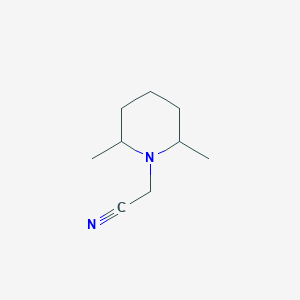

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)